Losartan Isomer Impurity, Potassium Salt

Overview

Description

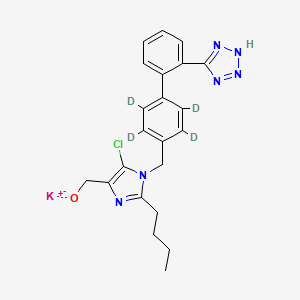

Losartan Isomer Impurity, Potassium Salt is a Losartan impurity . It is also known as 2-Butyl-5-chloro-1- [ [2’- (2H-tetrazol-5-yl) [1,1’-biphenyl]-4-yl]methyl]-1H-imidaz . It belongs to the Losartan API Family and is used in antihypertensive research .

Molecular Structure Analysis

The molecular formula of this compound is C22H22ClKN6O . Its molecular weight is 461.0 . Further structural analysis would require more specific data or computational chemistry methods.Physical And Chemical Properties Analysis

This compound is an off-white to pale yellow solid . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Interaction with Copper(II) and Biological Effects

Losartan, a potassium salt, interacts with copper(II) to form a complex with antioxidant properties and effects on cell proliferation and morphology. This complex exhibits more toxic effects on tumoral cells compared to copper(II) ion and Losartan alone, suggesting potential applications in cancer research or treatment strategies (Etcheverry et al., 2007).

Environmental Remediation

The oxidative degradation of Losartan potassium in environmental contexts has been studied, showing the potential for its remediation using N-doped hierarchically porous carbon activated by peroxymonosulfate. This process demonstrates high efficiency in removing Losartan from water, highlighting its application in water treatment and pollution control (Andrade et al., 2020).

Pharmaceutical Analysis and Stability

Research on Losartan's pharmaceutical analysis emphasizes the development of stability-indicating methods. These methods are crucial for ensuring the quality and efficacy of Losartan in its pharmaceutical forms, especially regarding its impurities and degradation products. Such analytical techniques are essential for regulatory compliance and patient safety (Anis, 2013).

Nanoporous Carriers for Drug Delivery

Studies have focused on developing nanoporous carbon carriers for the delivery of Losartan potassium, aiming at improving its pharmacological profile through enhanced adsorption and release characteristics. These carriers offer potential applications in creating more effective and controlled drug delivery systems (Ejsmont et al., 2021).

Corrosion Inhibition

Losartan potassium has been investigated for its corrosion inhibition properties on metals, such as copper, in acidic environments. This research reveals Losartan's potential as an eco-friendly corrosion inhibitor, which could be applied in the protection of metal structures and equipment in industrial settings (Li et al., 2020).

Mechanism of Action

Target of Action

Losartan Isomer Impurity, Potassium Salt, also known as DTXSID90857944, is an impurity of Losartan . Losartan primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor plays a crucial role in the Renin-Angiotensin System (RAS), which is involved in the control of blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Losartan is the Renin-Angiotensin System (RAS) . By blocking the AT1 receptor, Losartan inhibits the vasoconstrictive and aldosterone-secreting effects of Angiotensin II . This leads to vasodilation, a decrease in total peripheral resistance, and a reduction in blood pressure .

Pharmacokinetics

Losartan, the parent compound, is known to be well-absorbed after oral administration and undergoes significant first-pass metabolism in the liver to its active metabolite . The metabolite is primarily excreted in the urine

Result of Action

The primary result of Losartan’s action is a reduction in blood pressure . By blocking the AT1 receptor, Losartan inhibits the effects of Angiotensin II, leading to vasodilation and a decrease in total peripheral resistance . This can help in the management of hypertension and may also have beneficial effects in conditions such as heart failure .

Action Environment

The action of this compound, like most drugs, can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the drug . .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that Losartan, the parent compound, inhibits the renin-angiotensin-aldosterone system by blocking the angiotensin II receptor . This suggests that Losartan Isomer Impurity, Potassium Salt may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that Losartan, the parent compound, has significant effects on various types of cells and cellular processes. For instance, Losartan has been shown to inhibit collagen I synthesis and induce sirtuin 1 (SirT1) expression and activity .

Molecular Mechanism

Losartan, the parent compound, works by blocking the angiotensin II receptor, thereby inhibiting the renin-angiotensin-aldosterone system . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. During the analysis of different laboratory batches of Losartan, two impurities were detected consistently in almost all batches .

Metabolic Pathways

Losartan, the parent compound, is known to be involved in the renin-angiotensin-aldosterone system .

properties

IUPAC Name |

potassium;[2-butyl-5-chloro-1-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1/i9D,10D,11D,12D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEUZWUCMDLLLJ-OKYQSVLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)C[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2Cl)C[O-])CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClKN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857944 | |

| Record name | Potassium (2-butyl-5-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-4-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860644-28-6 | |

| Record name | Potassium (2-butyl-5-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-4-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)